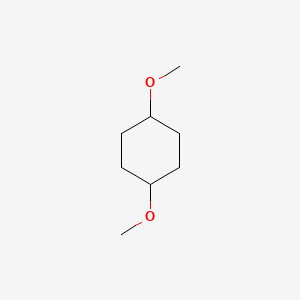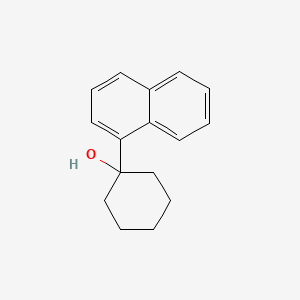![molecular formula C9H9BrN2 B12097602 5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane]](/img/structure/B12097602.png)
5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1’-cyclopropane] is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromine atom attached to a spiro-fused cyclopropane and pyrrolo[2,3-b]pyridine ring system. The compound’s distinct structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1’-cyclopropane] typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.
Introduction of the Bromine Atom: The bromination of the pyrrolo[2,3-b]pyridine core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Spirocyclization: The final step involves the formation of the spirocyclic structure by reacting the brominated pyrrolo[2,3-b]pyridine with a cyclopropane precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1’-cyclopropane] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1’-cyclopropane] has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It can be used as a lead compound for designing new pharmaceuticals.
Medicine: Research into the compound’s pharmacological properties may reveal its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1’-cyclopropane] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure may enable the compound to fit into specific binding sites, influencing its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyrrolo[2,3-b]pyridine: Lacks the spirocyclic structure but shares the pyrrolo[2,3-b]pyridine core.
Spiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]: Similar spirocyclic structure but without the bromine atom.
Uniqueness
5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1’-cyclopropane] is unique due to the combination of the bromine atom and the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H9BrN2 |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
5-bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane] |
InChI |
InChI=1S/C9H9BrN2/c10-6-3-7-8(11-4-6)12-5-9(7)1-2-9/h3-4H,1-2,5H2,(H,11,12) |
Clé InChI |
ZDBQKBAMZLXWBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CNC3=C2C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


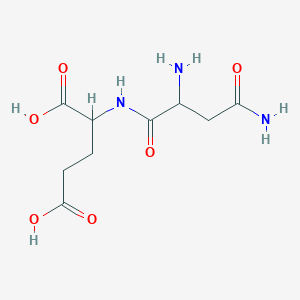



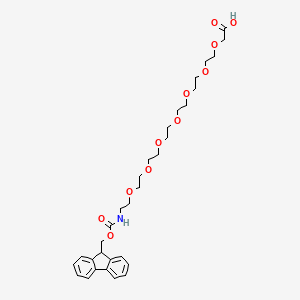
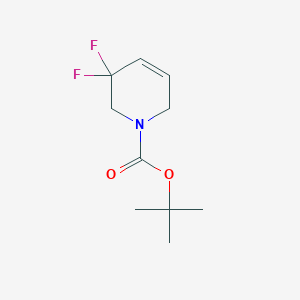
![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)
![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12097562.png)
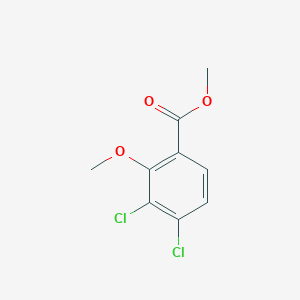

![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)

